1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol

Descripción general

Descripción

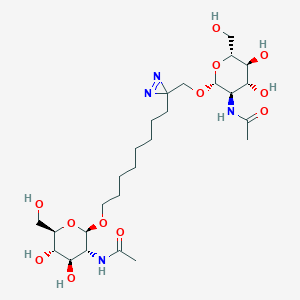

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol is a complex organic compound that features a glucopyranosyl moiety and an azide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol typically involves multiple steps:

Acetylation: Protecting the hydroxyl groups with acetyl groups.

Azidation: Introducing the azide group through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol can undergo various chemical reactions:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: The azide group can be reduced to form amines.

Substitution: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN₃) in polar aprotic solvents.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for more complex molecules.

Biology: Studying carbohydrate-protein interactions.

Medicine: Potential use in drug delivery systems.

Industry: As a precursor for materials with specific properties.

Mecanismo De Acción

The mechanism of action for compounds like 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol often involves:

Molecular Targets: Enzymes or receptors that interact with the glucopyranosyl moiety.

Pathways: Biochemical pathways that involve carbohydrate metabolism or signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-1,10-decanediol: Lacks the azide group.

1,10-Di-O-(2-deoxyglucopyranosyl)-2-azi-1,10-decanediol: Lacks the acetamido group.

Uniqueness

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol is unique due to the presence of both the acetamido and azide groups, which can impart specific chemical reactivity and biological activity.

Actividad Biológica

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and as a photoaffinity reagent. This article explores the compound's synthesis, biological activity, mechanisms of action, and its implications in biochemical research.

Synthesis

The compound is synthesized through a series of chemical reactions involving 2-acetamido-2-deoxy-beta-D-glucopyranosyl units. The synthesis typically involves the modification of azide groups which allow for specific interactions with biological targets. The detailed synthesis pathway can be found in various studies focusing on glycosylation and its applications in biochemistry .

This compound functions primarily as a photoaffinity reagent . This means it can covalently bind to proteins upon exposure to light, allowing researchers to study protein interactions and functions in greater detail. The compound acts effectively in galactosyltransferase-catalyzed reactions, showing a significant increase (7-8 fold) in efficiency compared to analogs with fewer glucosamine units .

Case Studies

- Galactosyltransferase Interaction : In a study examining the interaction of this compound with galactosyltransferase, it was found that the compound serves as an excellent acceptor substrate for galactosylation when UDP-galactose is present. However, it does not participate in photoaffinity labeling under these conditions, indicating a specific mechanism of action that prevents interference during enzymatic reactions .

- Glycosylation Studies : Research has demonstrated that this compound can mimic the biantennary core heptasaccharide structure found in N-glycoproteins. Its structural similarity allows it to be utilized in studies aimed at understanding glycoprotein biosynthesis and function .

Comparative Biological Activity Table

Applications in Research

The unique properties of this compound make it valuable for:

- Studying Protein-Glycan Interactions : Its ability to label proteins selectively allows researchers to map glycosylation sites and understand their biological significance.

- Drug Development : Insights gained from using this compound can inform the design of new therapeutics targeting glycosylated proteins implicated in various diseases.

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[8-[3-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N4O12/c1-14(33)27-18-22(37)20(35)16(11-31)41-24(18)39-10-8-6-4-3-5-7-9-26(29-30-26)13-40-25-19(28-15(2)34)23(38)21(36)17(12-32)42-25/h16-25,31-32,35-38H,3-13H2,1-2H3,(H,27,33)(H,28,34)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYKVCXQMCPXTQ-YBWAQPBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCCCCCCC2(N=N2)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCCCCCCC2(N=N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163345 | |

| Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146294-05-5 | |

| Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146294055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.